PhiKan 083

Description

Significance of TP53 Tumor Suppressor Gene in Cellular Regulation

The TP53 gene provides instructions for producing the p53 protein, a transcription factor crucial for maintaining cellular homeostasis and genomic stability cenmed.comctdbase.orgresearchgate.netgoogle.com. Often referred to as the "guardian of the genome," p53 is activated by various cellular stresses, including DNA damage, and orchestrates responses such as cell cycle arrest, DNA repair, and apoptosis (programmed cell death) to prevent the proliferation of damaged cells cenmed.comctdbase.orgresearchgate.netgoogle.comjkchemical.com.

Prevalence and Clinical Relevance of TP53 Mutations in Human Cancers

Mutations in the TP53 gene are the most frequent genetic alterations observed across the spectrum of human cancers, occurring in approximately 50% of all cases ctdbase.orgresearchgate.netgoogle.comtocris.comnih.gov. The prevalence varies depending on the cancer type, with high rates observed in ovarian, esophageal, colorectal, head and neck, larynx, and lung cancers nih.gov. A significant proportion of these mutations are missense mutations, resulting in a full-length, albeit altered, p53 protein tocris.comnih.gov. The presence of mutant p53 is frequently associated with more aggressive tumors, resistance to therapy, and poorer clinical outcomes tocris.comnih.govfishersci.commdpi.com.

Mechanisms of Mutant p53 Oncogenic Gain-of-Function Activities

Beyond the loss of its tumor-suppressive functions, mutant p53 proteins often acquire novel oncogenic capabilities, a phenomenon termed "gain-of-function" (GOF) tocris.comfishersci.commdpi.comnih.gov. These GOF activities can actively contribute to tumorigenesis by promoting cell proliferation, enhancing cell survival, increasing invasiveness and metastasis, and inducing resistance to chemotherapy tocris.comfishersci.commdpi.comnih.govnih.gov. The mechanisms underlying GOF are complex and can involve interactions with other proteins and transcription factors, leading to the aberrant regulation of gene expression that favors cancer progression tocris.comfishersci.commdpi.comnih.gov.

Therapeutic Imperatives and Strategies for Mutant p53 Reactivation

The high frequency and detrimental effects of TP53 mutations highlight the critical need for therapeutic strategies aimed at counteracting the impact of mutant p53. Reactivating the tumor-suppressive function of p53 in cancer cells is a promising approach to cancer therapy google.comgoogleapis.comuni.lufishersci.co.ukciteab.comewadirect.com.

One significant therapeutic strategy involves the use of small molecules designed to target and modulate mutant p53 google.comgoogleapis.comuni.luciteab.comewadirect.comtocris.commybiosource.com. These molecules aim to restore a wild-type-like conformation and function to the mutated protein, thereby reinstating its ability to induce cell cycle arrest or apoptosis in cancer cells uni.luciteab.comewadirect.com. PhiKan 083 is an example of such a small molecule developed for this purpose google.comtocris.commybiosource.comcenmed.comclinisciences.com.

Many TP53 missense mutations affect the DNA-binding domain of the protein, leading to misfolding and reduced structural stability google.comgoogleapis.comuni.lu. This destabilization can result in the protein unfolding and losing its ability to bind to target DNA sequences and exert its tumor suppressor functions google.comgoogleapis.com. This compound is a carbazole derivative specifically designed to address the misfolding and destabilization caused by the p53 Y220C mutation google.comgoogleapis.comcenmed.comclinisciences.com. The Y220C mutation creates a surface cavity in the p53 protein, and this compound is able to bind to this cavity google.com. Binding of this compound stabilizes the mutant p53 protein, slows its rate of thermal denaturation, and can help restore a more functional conformation google.comcenmed.comclinisciences.com. This stabilization is a key mechanism by which this compound aims to reactivate the tumor suppressor function of the Y220C mutant p53 google.comgoogleapis.com.

This compound represents a class of small molecules that directly target and stabilize specific misfolded mutant p53 proteins. This approach differs from other strategies for modulating the p53 pathway. For instance, compounds like Nutlin-3 primarily act by inhibiting the interaction between wild-type p53 and its negative regulator MDM2, leading to the accumulation and activation of wild-type p53 in cancers where it is not mutated but is inhibited by MDM2 overexpression tocris.com. Other molecules, such as PRIMA-1 (and its derivative APR-246), and NSC319725, have shown activity in reactivating different p53 mutants, often through covalent modification of cysteine residues or other mechanisms that promote refolding ewadirect.comtocris.commybiosource.com. CP-31398 and MIRA-1 are also described as agents that can restore wild-type conformation and function to mutant p53, though their specific mechanisms and target mutations may vary tocris.comtocris.commybiosource.com. Unlike these agents that may target a broader range of mutants or different regulatory pathways, this compound is notable for its specific targeting and stabilization of the Y220C mutant through binding to a mutation-induced pocket google.commybiosource.comcenmed.comclinisciences.com. This highlights the diverse strategies being explored to restore p53 function based on the specific nature of the TP53 alteration.

Propriétés

IUPAC Name |

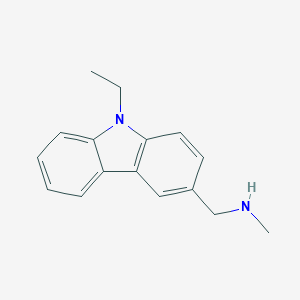

1-(9-ethylcarbazol-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18/h4-10,17H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPNOEAFWYTTEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880813-36-5 | |

| Record name | 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Discovery and Rationale for Phikan 083 As a P53 Stabilizer

Identification through In Silico Drug Screening Methodologies

Rational Design Principles for Targeting Specific p53 Mutant Conformations

The discovery of PhiKan 083 was guided by rational design principles focused on targeting specific structural vulnerabilities in mutant p53. The Y220C mutation is particularly amenable to this approach because the resulting cysteine substitution creates a distinct, "druggable" pocket on the protein surface that is not present in the wild-type protein and is distant from the functional DNA-binding region. apexbt.commdpi.comfrontiersin.orgresearchgate.net

This compound, as a carbazole derivative, was designed or selected based on its chemical structure's potential to interact favorably with the residues lining the Y220C-induced pocket. rcsb.orgiosrjournals.orgfrontiersin.org The binding of such a molecule could theoretically compensate for the lost stability caused by the mutation. researchgate.net

Conceptual Framework of this compound as a Molecular Chaperone for p53

The conceptual framework for this compound's action is that of a molecular chaperone, specifically for the Y220C mutant p53. medkoo.commedkoo.com In this context, a molecular chaperone is a molecule that assists in the proper folding or stabilization of another protein, without being part of the final functional structure. researchgate.net

Mutations like Y220C destabilize the p53 protein, leading to misfolding and a reduced half-life due to increased susceptibility to degradation. rcsb.orgcancer-research-network.comresearchgate.net this compound binds to the surface cavity created by the Y220C mutation, effectively "filling" the void and providing stabilizing interactions. rcsb.orgmedkoo.commedkoo.com This binding event helps to restore the protein's native or near-native conformation. iosrjournals.orgmdpi.comresearchgate.net

Research findings support this chaperone-like activity. This compound has been shown to raise the melting temperature of the Y220C mutant p53, indicating increased thermal stability. rcsb.orgresearchgate.netbeta-sheet.org It also slows down the rate of thermal denaturation of the mutant protein. rcsb.orgresearchgate.netresearchgate.net For example, studies have shown that this compound can increase the half-life of Y220C mutant p53. apexbt.comresearchgate.net

Data from binding studies, such as isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy, have characterized the interaction between this compound and Y220C p53. rcsb.orgapexbt.combeta-sheet.org These studies indicate that this compound binds to the mutant protein with reasonable affinity, typically in the micromolar range. rcsb.orgapexbt.comfrontiersin.orgbeta-sheet.orgfishersci.at

Table 1: Binding Affinity of this compound to p53 Y220C Mutant

| Method | Dissociation Constant (Kd) | Reference |

| In silico screening/NMR/qPCR | ~150 µM | rcsb.orgfrontiersin.orgbeta-sheet.org |

| Ln229 cells (relative binding affinity) | 150 µM | fishersci.at |

| Cellular assays/Binding studies | 167 µM | cancer-research-network.comnih.govfishersci.at |

| Isothermal Titration Calorimetry (ITC) | 125 ± 10 µM | apexbt.com |

The stabilization of the Y220C mutant by this compound has been shown to restore some wild-type p53 functions, including the transactivation of p53 target genes. iosrjournals.org This restoration of function can lead to downstream effects such as cell cycle arrest and apoptosis in cancer cells expressing the Y220C mutation. researchgate.net

Table 2: Effect of this compound on p53 Y220C Mutant Stability

| Parameter | p53 Y220C (absence of this compound) | p53 Y220C (presence of this compound) | Change | Reference |

| Melting Temperature (Tm) | ~316 K | Increased by nearly 2°C | Increase | rcsb.orgresearchgate.netbeta-sheet.org |

| Thermal Denaturation Rate | Faster | Slower | Decrease | rcsb.orgresearchgate.netresearchgate.net |

| Half-life (at 310 K / 37°C) | 3.8 min | 15.7 min | ~4.1x increase | apexbt.comresearchgate.net |

The ability of this compound to selectively bind and stabilize a specific mutant conformation highlights the potential of targeting these structural defects as a therapeutic strategy for cancers driven by p53 misfolding mutations. apexbt.comresearchgate.net

In Vitro Biological Activities and Cellular Efficacy of Phikan 083

Modulation of Cancer Cell Viability and Proliferation

In vitro studies have shown that PhiKan 083 can reduce the viability of cancer cells. Specifically, this compound at a concentration of 125 µM for 48 hours caused approximately a 70 ± 5% reduction in the cell viability of engineered variants of Ln229 glioblastoma cells. medchemexpress.comarctomsci.comarctomsci.commedchemexpress.com This suggests a direct impact on the survival or growth of these cells.

Induction of Apoptosis in Mutant p53-Bearing Cancer Cells

A key mechanism by which this compound exerts its effects is through the induction of apoptosis, particularly in cells harboring mutant p53. This compound is known to stabilize the Y220C mutant p53, aiming to restore its function. medchemexpress.comarctomsci.comarctomsci.commedchemexpress.comglpbio.comadooq.com Restoring the function of overexpressed mutant p53 can lead to significant apoptosis in tumor cells. iosrjournals.org Studies have shown that this compound (100 µM) in combination with NSC 123127 (1 µM) enhances pro-apoptotic activity in various engineered variants of Ln229 cells, including those with p53wt, p53Y220C, p53G245S, and p53R282W. medchemexpress.comarctomsci.comarctomsci.commedchemexpress.com Small molecules like this compound, which bind to a specific location in the p53 protein generated by the Y220C mutation, stabilize the structure of this mutant p53, leading to an increase in the production of pro-apoptotic genes such as Puma, Noxa, and Bax. nih.gov

Effects on Cell Cycle Progression and Regulation

While the primary focus of this compound is on stabilizing mutant p53 and inducing apoptosis, wild-type p53 is known to play a crucial role in cell cycle arrest and DNA repair. nih.govnih.gov Restoring wild-type p53 conformation and function through stabilization by compounds like this compound could potentially influence cell cycle regulation. mdpi.com Studies have indicated that reactivating p53 can induce cell cycle arrest in glioblastoma multiforme (GBM) cells. glpbio.com Additionally, stabilization of mutant p53 by compounds like this compound can lead to the activation of cell-cycle genes. nih.gov

Analysis of Downstream p53 Signaling Pathways and Target Gene Expression

This compound's mechanism involves stabilizing mutant p53 to restore its function, which includes the transactivation of p53 target genes. iosrjournals.org By stabilizing the misfolded p53 protein, this compound aims to revert or restore its normal function, which involves modulating the expression of target genes that lead to apoptosis, DNA repair, and cell cycle arrest. nih.gov Stabilization of mutant p53 by small molecules can lead to increased production of pro-apoptotic genes like Puma, Noxa, and Bax, and the activation of cell-cycle genes. nih.gov

Evaluation Across Diverse Cancer Cell Line Models

The efficacy of this compound has been evaluated in various cancer cell lines, particularly those harboring p53 mutations.

Glioblastoma (Ln229 cells)

Engineered variants of the glioblastoma cell line Ln229 have been used to study the effects of this compound on different p53 statuses, including p53wt, p53Y220C, p53G245S, and p53R282W. medchemexpress.comarctomsci.comarctomsci.commedchemexpress.com this compound binds to the surface cavity and stabilizes the Y220C p53 mutant with a Kd of 167 µM, showing a relative binding affinity (Kd) of 150 µM in Ln229 cells. medchemexpress.comarctomsci.comarctomsci.commedchemexpress.comglpbio.comadooq.com Treatment with 125 µM this compound for 48 hours resulted in approximately a 70 ± 5% reduction in cell viability across these Ln229 variants. medchemexpress.comarctomsci.comarctomsci.commedchemexpress.com Furthermore, in these cell lines, this compound (100 µM) combined with NSC 123127 (1 µM) enhanced pro-apoptotic activity. medchemexpress.comarctomsci.comarctomsci.commedchemexpress.com

Data Table: Effect of this compound on Ln229 Cell Viability

| Cell Line Variant | This compound Concentration (µM) | Incubation Time (hours) | Reduction in Cell Viability (%) |

| Ln229 engineered variants | 125 | 48 | ~70 ± 5 |

Breast Cancer Cell Lines

Research has also explored the potential of this compound and its analogs for breast cancer research, particularly in the context of stabilizing misfolded p53. nih.govresearchgate.netnih.gov While specific in vitro data on this compound's effects on breast cancer cell viability, apoptosis, or cell cycle progression were not extensively detailed in the provided snippets, the focus on its ability to stabilize the Y220C mutant p53 is relevant, as TP53 missense mutations are common in breast tumors and are linked to more aggressive disease. nih.gov Studies utilizing breast cancer cell lines have investigated the consequences of oncomorphic TP53 mutations and the potential of compounds that restore wild-type p53 function. mdpi.comnih.gov In silico approaches have suggested this compound analogues as potential candidates for addressing p53 misfolding in breast cancer. nih.gov

Gastric and Pancreatic Cancer Cell Lines (e.g., NUGC-3, NUGC-4, BXPC-3)

Research into the in vitro cellular efficacy of this compound has included testing on gastric cancer cell lines such as NUGC-3 and NUGC-4, and the pancreatic cancer cell line BXPC-3 medchemexpress.com. These cell lines represent different p53 statuses: NUGC-3 and BXPC-3 harbor the p53-Y220C mutation, while NUGC-4 expresses wild-type p53 medchemexpress.comaacrjournals.orggoogle.comnih.gov.

Detailed research findings indicate that this compound exhibits antiproliferative activity against these cell lines, with varying degrees of potency depending on the cell line and its p53 status medchemexpress.com. The antiproliferative activity was assessed using assays such as the CellTiter-Glo assay, which measures cell viability medchemexpress.comaacrjournals.orgfrontiersin.org.

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of cancer cell lines, the IC50 represents the concentration of a compound required to inhibit cell growth by 50%.

The following table summarizes the reported IC50 values for this compound in the specified gastric and pancreatic cancer cell lines after 72 hours of treatment:

| Cell Line | Cancer Type | p53 Status | IC50 (μM) | Assay Method | Reference |

| NUGC-3 | Gastric Cancer | Y220C mutant | 14 | CellTiter-Glo assay | medchemexpress.com |

| NUGC-4 | Gastric Cancer | Wild-type | 9 | CellTiter-Glo assay | medchemexpress.com |

| BXPC-3 | Pancreatic Cancer | Y220C mutant | 43 | CellTiter-Glo assay | medchemexpress.com |

These data suggest that this compound demonstrates in vitro antiproliferative effects on both gastric and pancreatic cancer cell lines, irrespective of whether they carry the p53-Y220C mutation or express wild-type p53, although the potency varies between cell lines medchemexpress.com. Specifically, NUGC-4 cells (wild-type p53) showed a lower IC50 (higher sensitivity) compared to NUGC-3 and BXPC-3 cells (p53-Y220C mutant) in this particular study medchemexpress.com.

Further research has explored the mechanisms behind these effects. For instance, studies have investigated the ability of compounds like this compound to induce apoptosis and reactivate p53 target genes in these cell lines aacrjournals.orggoogle.com. While some studies on related compounds have shown p53-Y220C-dependent activation of p53 target genes and increased caspase activity in NUGC-3 and BXPC-3 cells, the specific detailed findings directly pertaining to this compound's mechanism of action on these cell lines beyond antiproliferative activity in the provided search results are limited to the IC50 data medchemexpress.comaacrjournals.org.

Preclinical Evaluation and Clinical Translation Status of Phikan 083

In Vitro Efficacy and Selectivity Studies

PhiKan 083 is characterized as a carbazole derivative and functions as a p53 stabilizing agent. medchemexpress.comfrontiersin.org Its mechanism involves preferentially binding to mutated p53, specifically the Y220C variant, over wild-type p53. This binding occurs within a surface cavity or binding pocket located in the core domain of the Y220C p53 mutant, a site distinct from the regions involved in functional DNA or protein interactions. medchemexpress.comfrontiersin.orgmdpi.com The interaction with the Y220C mutant protein leads to its stabilization and a reduction in its rate of thermal denaturation. medchemexpress.comfrontiersin.org By stabilizing the mutant protein, this compound can potentially restore the wild-type p53 conformation and its associated normal function. mdpi.com

In vitro studies have provided quantitative data regarding the binding affinity of this compound to the target. In Ln229 cells expressing the p53Y220C mutation, this compound demonstrated a relative binding affinity (Kd) of 150 μM. medchemexpress.com Further in vitro assessments in engineered variants of Ln229 cells showed that treatment with this compound at a concentration of 125 μM for 48 hours resulted in a reduction in cell viability. medchemexpress.com Additionally, when used in combination with NSC 123127 (1 μM), this compound (100 μM) enhanced pro-apoptotic activity across various Ln229 cell variants, including those with wild-type p53, p53Y220C, p53G245S, and p53R282W mutations. medchemexpress.com The identification of this compound was a result of rational drug design and screening efforts. mdpi.com Computational (in silico) studies have also suggested the potential of PhiKan-083 analogues to address p53 misfolding, highlighting the need for subsequent in vitro and in vivo validation studies. frontiersin.orgnih.govresearchgate.net

In Vitro Efficacy Data

| Cell Line Variant | Treatment | Effect on Cell Viability |

| Engineered Ln229 | This compound (125 μM, 48 hours) | Reduced |

| Ln229 (p53wt) | This compound (100 μM) + NSC 123127 (1 μM) | Enhanced pro-apoptosis |

| Ln229 (p53Y220C) | This compound (100 μM) + NSC 123127 (1 μM) | Enhanced pro-apoptosis |

| Ln229 (p53G245S) | This compound (100 μM) + NSC 123127 (1 μM) | Enhanced pro-apoptosis |

| Ln229 (p53R282W) | This compound (100 μM) + NSC 123127 (1 μM) | Enhanced pro-apoptosis |

Status of In Vivo Studies and Animal Models

As of the information available, the effect of this compound has not yet been explored in in vivo cell or mouse models of cancer. mdpi.com The importance of complementing in vitro studies with animal models, particularly for understanding the function of oncomorphic p53 mutations and identifying effective drug strategies, is recognized in cancer research. mdpi.com While in silico approaches have suggested potential PhiKan-083 analogues, these findings necessitate validation through proper in vitro and in vivo experiments. nih.govresearchgate.net The broader field of cancer research utilizes various animal models, including rodents and zebrafish, to study tumor biology and evaluate potential therapies. mdpi-res.comnih.govpancreapedia.org However, specific in vivo data pertaining to this compound was not found in the reviewed literature.

Overview of Clinical Translation and Development

Information regarding the clinical translation status and development of this compound is not available in the provided search results. While there is ongoing research into the clinical application of various cancer therapies, including those targeting DNA damage response pathways and utilizing immunotherapy researchgate.netnih.gov, this compound is not mentioned in the context of clinical trials or development in the retrieved information. The progression of potential cancer treatments from preclinical findings to clinical application is a multi-stage process that requires successful outcomes in both in vitro and in vivo studies. nih.gov

Computational and Structure-activity Relationship Sar Studies of Phikan 083 and Analogs

Molecular Docking and Dynamics Simulations for Binding Mode Elucidation

Molecular docking studies have been extensively used to predict the binding pose and interactions of PhiKan 083 within the surface cavity of the p53-Y220C mutant. frontiersin.orgresearchgate.netnih.gov These studies have revealed that this compound binds to the mutation-induced cleft, which is distinct from the protein domains involved in DNA or protein recognition. researchgate.nettocris.com The binding is largely hydrophobic, with a crucial hydrogen bond interaction observed with Asp228, in addition to other electrostatic interactions. researchgate.netnih.gov

Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic stability of the protein-ligand complex over time. nih.govrsc.orgresearchgate.netnih.gov MD simulations have shown that the interactions provided by this compound stabilize the S7/S8 loop of the p53-Y220C mutant, preventing its displacement and counteracting the structural fluctuations caused by the mutation. researchgate.net This stabilization is crucial for restoring the structural integrity of the mutant protein. researchgate.net Studies have also investigated the binding of this compound to other p53 mutants, such as Y220S, using docking and MD simulations, suggesting similar interaction patterns and potentially higher binding efficiency due to improved steric and hydrophobic environments in the binding cavity. nih.gov

Computational Screening for Identification of Novel Analogs with Enhanced Activity

Computational screening has been employed to identify novel this compound analogs with potentially enhanced activity. nih.govnih.govfrontiersin.orgnih.govresearchgate.net This involves searching databases like PubChem for compounds structurally similar to this compound. nih.govfrontiersin.org A 2024 study, for instance, screened 100 compounds structurally similar to this compound from PubChem and selected the top 10 based on drug-likeness and ADMET properties. Molecular docking was then used to evaluate the binding affinity of these selected analogs to TP53. nih.govfrontiersin.org This approach has successfully identified novel compounds with potentially better binding characteristics compared to the parent compound. nih.govfrontiersin.org Iterative structure-activity relationship (SAR) studies guided by molecular dynamics simulations are used to modify the carbazole scaffold of this compound to enhance hydrophobic interactions with the mutant cavity, with validation through experimental methods.

Evaluation of Analog Binding Affinities and Stability Profiles

Computational methods are vital for evaluating the binding affinities and stability profiles of this compound analogs. Molecular docking provides estimates of binding affinities, often expressed as docking scores or binding free energies. nih.govfrontiersin.org Studies have shown that some analogs exhibit superior binding affinity compared to this compound. For example, one analog identified through computational screening showed a binding affinity of -7.8 kcal/mol, compared to -7.2 kcal/mol for this compound.

Molecular dynamics simulations are used to assess the stability of the protein-ligand complexes formed by the analogs. nih.govrsc.orgresearchgate.netnih.gov By simulating the dynamic behavior of the complex over time, researchers can evaluate how well the analog maintains its interactions with the target protein and stabilizes its structure. nih.govrsc.orgresearchgate.netnih.gov Analogs that maintain stable interactions and effectively reduce structural fluctuations of the mutant protein are considered promising candidates for further development. researchgate.netnih.gov

In Silico Assessment of Pharmacokinetic and Pharmacodynamic Properties of Analogs (e.g., ADMET)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is a crucial step in the computational screening process to predict the pharmacokinetic and pharmacodynamic properties of this compound analogs. nih.govnih.govfrontiersin.orgresearchgate.netpensoft.netmdpi.com This analysis helps filter out compounds that are likely to have unfavorable properties in vivo, even if they show good binding affinity in silico. nih.govpensoft.netmdpi.com Parameters such as gastrointestinal absorption, blood-brain barrier penetration, and potential for inhibiting cytochrome enzymes are assessed. mdpi.com By evaluating these properties computationally, researchers can prioritize analogs with a higher likelihood of being safe and effective drug candidates. nih.govpensoft.netmdpi.com Studies have used ADMET analysis to select promising analogs from computational screens, ensuring they exhibit desirable drug-likeness characteristics. nih.govfrontiersin.org

Comparative Structural and Functional Analysis with Other p53 Reactivators

Computational studies allow for the comparative structural and functional analysis of this compound and its analogs with other p53 reactivators. rsc.orgnih.govfrontiersin.orgfrontiersin.org This involves comparing their binding sites, interaction mechanisms, and the extent to which they restore p53 function. This compound is known to specifically target the Y220C mutation by binding to a unique surface cavity. researchgate.nettocris.comfrontiersin.org Other p53 reactivators, such as PRIMA-1/APR-246, have different mechanisms of action, often involving covalent modification of cysteine residues in the p53 DBD to promote refolding. nih.govfrontiersin.org Computational studies can highlight the differences in how these molecules interact with p53 mutants and wild-type p53, providing insights into their selectivity and potential therapeutic applications. nih.govtocris.comfrontiersin.org For example, while this compound preferentially binds to the Y220C mutant, other compounds like MB710, also targeting Y220C, have shown tighter binding affinities and lower IC50 values in cell lines compared to this compound. frontiersin.orgfrontiersin.org Computational analysis can help elucidate the structural reasons behind these differences in activity and guide the design of more potent reactivators.

Q & A

Q. What is the molecular mechanism by which PhiKan 083 stabilizes p53 mutants like Y220C?

this compound binds to a surface-exposed cavity in the p53-Y220C mutant, reducing its thermal denaturation rate and restoring structural stability. This mechanism is validated through fluorescence-based thermal shift assays and computational docking studies. Researchers should prioritize characterizing binding kinetics (e.g., surface plasmon resonance) and structural analysis (e.g., X-ray crystallography) to confirm target engagement .

Q. Which experimental models are most suitable for studying this compound's anticancer effects?

The Ln229 glioblastoma cell line, engineered to express p53 mutants (Y220C, G245S, R282W), is widely used. Key parameters include measuring cell viability (via MTT assays), apoptosis (via caspase-3/7 activation), and mutant p53 stabilization (via Western blot). Ensure controls include wild-type p53 and untreated cells to isolate mutation-specific effects .

Q. What are the critical storage and solubility parameters for this compound in experimental workflows?

Store this compound powder at -20°C (stable for 3 years) and dissolved in ethanol (100 mg/mL) or DMSO (115 mg/mL) at -80°C (stable for 1 year). Aliquot to avoid freeze-thaw cycles. Validate solubility before assays using dynamic light scattering to detect aggregation .

Advanced Research Questions

Q. How can researchers optimize this compound's binding affinity for p53-Y220C in vitro?

Use iterative structure-activity relationship (SAR) studies guided by molecular dynamics simulations. Modify the carbazole scaffold to enhance hydrophobic interactions with the mutant cavity. Validate improvements via isothermal titration calorimetry (ITC) and cellular thermal shift assays (CETSA) .

Q. What methodological approaches address variability in this compound's pro-apoptotic effects across p53 mutants?

Variability arises from mutation-specific structural disruptions. Employ a panel of isogenic Ln229 cells expressing different p53 mutants and use transcriptomic profiling (RNA-seq) to identify downstream pathway differences. Normalize data to mutant-specific p53 expression levels and include rescue experiments with p53 siRNA .

Q. How should researchers design experiments to evaluate this compound's synergy with chemotherapeutic agents like doxorubicin?

Use fixed-ratio combinatorial dosing (e.g., 125 µM this compound + 1 µM doxorubicin) and assess synergy via the Chou-Talalay method (Combination Index). Monitor apoptosis (Annexin V/PI staining) and DNA damage (γ-H2AX foci) over 48–72 hours. Include single-agent controls and validate p53-dependent effects using TP53-knockout models .

Q. What computational tools predict this compound's pharmacokinetic properties, such as blood-brain barrier (BBB) penetration?

Use machine learning models (e.g., ADABOOST or SVM) with molecular fingerprints (MACCS, PubChem) to predict BBB permeability. Experimental validation via in vivo PET imaging or murine pharmacokinetic studies is critical, as in silico predictions require empirical confirmation .

Methodological Recommendations

- Contradictory Data Analysis : When observing discrepancies in mutant-specific responses, validate assays across multiple replicates and use orthogonal methods (e.g., flow cytometry for apoptosis vs. Western blot for p53 levels) .

- In Vivo Translation : For animal studies, monitor tumor regression in xenograft models and correlate with p53 stabilization via immunohistochemistry. Adjust dosing based on bioavailability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.